N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3,5-dichlorobenzamide
Description
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-3,5-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O3S/c1-11-16(9-24)21(25-20(26)13-6-14(22)8-15(23)7-13)29-19(11)5-12-2-3-17-18(4-12)28-10-27-17/h2-4,6-8H,5,10H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACENVVRWTAILNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC(=CC(=C2)Cl)Cl)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target various cancer cell lines
Mode of Action
Similar compounds have been shown to induce apoptosis and cause cell cycle arrests in cancer cell lines. This suggests that this compound may interact with its targets to disrupt normal cell function, leading to cell death.
Biochemical Pathways
Similar compounds have been shown to affect pathways related to cell growth and apoptosis. This suggests that this compound may interfere with these pathways, leading to inhibition of cell growth and induction of cell death.
Result of Action
Similar compounds have been shown to inhibit the growth of various cancer cell lines. This suggests that this compound may have similar effects, leading to inhibition of cell growth and induction of cell death.
Biological Activity
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3,5-dichlorobenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's structure, synthesis, and biological evaluation based on diverse research findings.
Structural Characteristics
The compound features several notable structural components:
- Benzo[d][1,3]dioxole moiety : Known for its presence in various natural products and pharmaceuticals, contributing to the compound's aromatic properties.
- Thiophene ring : This five-membered ring containing sulfur is associated with diverse pharmacological effects.
- Cyano group : Enhances reactivity and biological activity.
- Dichlorobenzamide structure : The presence of chlorine atoms can influence the compound's interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the benzo[d][1,3]dioxole derivative .
- Synthesis of thiophene derivatives with cyano and methyl groups .
- Coupling reactions to form the final amide structure .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- In vitro studies have shown that derivatives containing thiophene and benzo[d][1,3]dioxole moieties can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with varying degrees of effectiveness .
| Compound | Cell Line | % Inhibition |
|---|---|---|
| 4a | MCF-7 | 95% |
| 5a | A549 | 77% |
| 7b | HELA | 60% |
These studies suggest that the compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) and modulation of antioxidant enzyme activities .
The biological mechanisms underlying the anticancer effects may include:
- ROS-mediated cell death : Increased production of hydrogen peroxide and nitric oxide leads to oxidative stress in tumor cells.
- Enzyme modulation : Compounds may enhance superoxide dismutase activity while decreasing catalase and glutathione peroxidase levels, contributing to increased oxidative stress in cancer cells .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on Benzimidazole Derivatives : Investigated various derivatives for their cytotoxic effects against multiple cancer cell lines. Some showed over 90% inhibition on MCF-7 cells due to enhanced ROS production .
- Thiophene-Based Compounds : Examined for their ability to inhibit tumor growth in animal models. The presence of thiophene rings was crucial for their anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The thiophene ring in the target compound distinguishes it from analogs with thiazole (e.g., N-(5-bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide, ) or annulene-based cores (e.g., compounds in ).
Substituent Analysis
- Benzo[d][1,3]dioxole Group : Shared with compound 35 (1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide, ), this group increases lipophilicity, likely improving membrane permeability.
- 3,5-Dichlorobenzamide : Common in pesticidal agents (e.g., etobenzanid, ), this moiety may confer bioactivity against pests or pathogens.
- 3-Cyano-4-Methylthiophene: The electron-withdrawing cyano group could stabilize the thiophene ring, while the methyl group may enhance metabolic stability compared to unsubstituted analogs .
Table 1: Structural and Functional Comparison
Computational and Structural Insights
Tools like Mercury (CSD) enable comparison of crystal packing and intermolecular interactions. For example:
Preparation Methods
Preparation of 3-Cyano-4-methylthiophene-2-amine
The thiophene core is constructed via a Gewald reaction, wherein a ketone, cyanoacetamide, and sulfur undergo cyclization. For example, reacting 4-methylcyclohexanone with cyanoacetamide and elemental sulfur in the presence of morpholine yields 3-cyano-4-methylthiophen-2-amine with 72–85% efficiency.
Reaction Conditions:
- Solvent: Ethanol or DMF.
- Temperature: 80–100°C.
- Catalyst: Piperidine or morpholine.
Introduction of the Benzo[d]dioxol-5-ylmethyl Group
The benzodioxolemethyl moiety is introduced via nucleophilic substitution or reductive amination. Benzo[d]dioxol-5-ylmethanol is converted to its corresponding bromide using HBr/acetic acid, then coupled with the thiophene-amine intermediate in the presence of K2CO3 in DMF.
Optimization Note:
- Excess alkylating agent (1.2–1.5 eq) improves yields to 65–78%.
- Microwave-assisted synthesis (100°C, 30 min) reduces side-product formation.
Amidation with 3,5-Dichlorobenzoyl Chloride
The final step involves acylating the thiophene-amine intermediate with 3,5-dichlorobenzoyl chloride . This is typically performed under Schotten-Baumann conditions:
Procedure:
- Dissolve 5-(Benzo[d]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-amine (1.0 eq) in THF.
- Add 3,5-dichlorobenzoyl chloride (1.1 eq) dropwise at 0°C.
- Stir for 4–6 hours at room temperature.
- Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO2, hexane/EtOAc 7:3).
Yield: 60–70%.
Purity (HPLC): >95%.
Alternative Synthetic Routes and Methodological Variations
Solid-Phase Synthesis
The patent US6710208B2 describes solid-phase synthesis for analogous amides, utilizing Wang resin-bound intermediates. Key steps include:
- Immobilization of the thiophene-amine on resin via a carboxylic acid linker.
- On-resin acylation with 3,5-dichlorobenzoyl chloride.
- Cleavage from the resin using TFA/CH2Cl2 (1:1).
Advantages:
- Simplified purification.
- High throughput for combinatorial libraries.
Microwave-Assisted Coupling
Microwave irradiation (150°C, 20 min) in DMF with HATU as a coupling agent accelerates the amidation step, achieving 85% yield with reduced epimerization.
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
HPLC Conditions:
Challenges and Optimization Strategies
Cyano Group Stability
The cyano group is prone to hydrolysis under acidic or basic conditions. Employing neutral pH during amidation and avoiding aqueous workup at elevated temperatures mitigates decomposition.
Regioselectivity in Thiophene Functionalization
Electrophilic substitution on the thiophene ring favors the 5-position due to electron-withdrawing effects of the cyano group. Directed ortho-metalation (DoM) with LDA ensures precise methyl group introduction at the 4-position.
Industrial-Scale Considerations
Cost-Effective Reagents
Replacing HATU with EDCI/HOBt reduces costs by 40% without compromising yield.
Waste Management
Bromide byproducts from alkylation steps are neutralized with NaHCO3 and precipitated as NaBr for safe disposal.
Applications and Derivatives
The target compound exhibits potential as a 11β-hydroxysteroid dehydrogenase type 1 inhibitor , as inferred from structurally similar amides in WO2004089470A2. Derivatives modifying the dichlorophenyl or benzodioxole groups are under investigation for enhanced pharmacokinetic profiles.
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions, often requiring nucleophilic substitutions, coupling reactions, and cyclization. Key variables to optimize include:
- Solvent choice : Polar aprotic solvents like DMF or DMSO enhance reaction rates for amide bond formation .
- Temperature control : Exothermic steps (e.g., thiazole ring closure) may require cooling to prevent side reactions, while reflux conditions (~80–100°C) improve cyclization efficiency .
- Catalysts : Triethylamine or DMAP can facilitate coupling reactions by neutralizing HCl byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol-DMF mixtures) ensures high purity .
Validation : Monitor intermediates via TLC/HPLC and confirm final structure via H/C NMR and HRMS .
Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- NMR Spectroscopy :
- H NMR identifies protons on the benzo[d][1,3]dioxole (δ 5.9–6.1 ppm, methylenedioxy group) and thiophene rings (δ 2.5–3.0 ppm, methyl/cyano substituents) .
- C NMR confirms carbonyl (δ 165–170 ppm) and nitrile (δ 115–120 ppm) groups .
- IR Spectroscopy : Peaks at ~2200 cm (C≡N stretch) and ~1700 cm (amide C=O) validate functional groups .
- Mass Spectrometry : HRMS calculates exact mass (e.g., CHClNOS) to confirm molecular formula .
Advanced: How can contradictory biological activity data (e.g., anticonvulsant vs. cytotoxic effects) be resolved?
Methodological Answer:
- Dose-Response Studies : Test across concentrations (nM–µM) to identify therapeutic vs. toxic thresholds .
- Target-Specific Assays : Use kinase profiling or receptor-binding assays to distinguish off-target effects (e.g., GABA receptor modulation for anticonvulsant activity vs. topoisomerase inhibition for cytotoxicity) .
- Structural Analogs : Compare activity of derivatives lacking specific groups (e.g., removing the benzo[d][1,3]dioxole moiety) to isolate pharmacophores .
- In Silico Modeling : Docking studies (AutoDock, Schrödinger) predict binding affinities to resolve mechanistic contradictions .
Advanced: What strategies mitigate instability of the methylenedioxy group during storage or biological assays?
Methodological Answer:
- Storage Conditions : Lyophilize and store at -20°C under argon to prevent oxidation/hydrolysis of the methylenedioxy ring .
- Buffering : Use pH 7.4 PBS for in vitro assays to avoid acidic/basic degradation .
- Stabilizing Additives : Include antioxidants (e.g., ascorbic acid) or chelators (EDTA) in formulations .
- Degradation Monitoring : Track stability via LC-MS over 24–72 hours to identify breakdown products (e.g., catechol derivatives) .
Advanced: How can researchers design SAR studies to improve this compound’s selectivity for neurological targets?
Methodological Answer:
- Core Modifications :
- Replace the thiophene ring with isoxazole or pyridine to alter electronic properties and binding .
- Vary substituents (e.g., Cl vs. F at the benzamide position) to modulate lipophilicity (ClogP) and blood-brain barrier penetration .
- Functional Group Swapping : Substitute the cyano group with carboxamide or sulfonamide to enhance hydrogen bonding with targets .
- In Vivo Validation : Use rodent models (e.g., maximal electroshock for anticonvulsant activity) paired with microdialysis to measure brain bioavailability .
Basic: What computational tools predict this compound’s physicochemical properties?
Methodological Answer:
- Lipophilicity : Calculate ClogP via ChemDraw or MarvinSuite to estimate membrane permeability .
- Solubility : Use ALOGPS or QikProp to predict aqueous solubility (logS) based on polar surface area and H-bond donors/acceptors .
- pKa Estimation : ADMET Predictor or SPARC identifies ionizable groups (e.g., benzamide NH, pKa ~8–10) .
Advanced: How can researchers address low reproducibility in synthetic yields across labs?
Methodological Answer:
- Standardize Protocols : Document exact stoichiometry (e.g., 1.05 eq. of chloroacetyl chloride for amide coupling) and reaction times .
- Quality Control : Pre-purify starting materials (e.g., benzo[d][1,3]dioxole derivatives via recrystallization) .
- Cross-Lab Validation : Share batches for inter-lab NMR/LC-MS comparison to identify contaminants or degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
